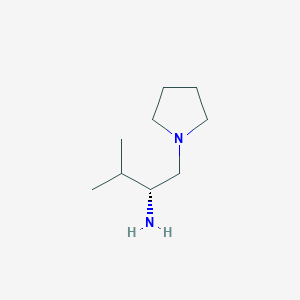

(2r)-3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r)-3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2R)-3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a chiral compound characterized by its structural similarity to various neurotransmitters. This similarity underpins its significant biological activity, particularly in pharmacological contexts. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C9H18N2 with a molecular weight of approximately 170.25 g/mol. Its structure features a pyrrolidine ring attached to a butanamine backbone, which is crucial for its interaction with biological targets.

Biological Activity

The compound exhibits various biological activities due to its ability to interact with neurotransmitter systems and other biological pathways. Key findings regarding its biological activity include:

- Neurotransmitter Interaction : The compound has been shown to influence neurotransmitter release and uptake, particularly dopamine (DA) and norepinephrine (NE). Its structural similarities allow it to bind effectively to receptors involved in these pathways .

- Cell Proliferation : Research indicates that this compound may enhance cell proliferation in certain contexts, potentially through modulation of signaling pathways related to growth factors .

Synthesis Methods

Several synthesis methods have been reported for this compound, including:

- Enantioselective Synthesis : Utilizing chiral catalysts to produce the desired enantiomer with high purity.

- Multi-step Synthesis : Involves the formation of key intermediates followed by functional group transformations to yield the final product.

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on DA and NE uptake in vitro. The results indicated that the compound selectively inhibited DA transporter activity while having a lesser effect on serotonin transporter activity. This selective inhibition suggests potential applications in treating disorders related to dopaminergic dysfunctions such as ADHD and depression .

Case Study 2: Cellular Migration and Adhesion

Another study explored the role of this compound in promoting lymphatic endothelial cell adhesion and migration. The findings demonstrated that treatment with this compound enhanced cellular tube formation, indicating its potential utility in therapeutic strategies aimed at tissue regeneration and repair .

Summary of Biological Activities

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

(2R)-3-methyl-1-pyrrolidin-1-ylbutan-2-amine |

InChI |

InChI=1S/C9H20N2/c1-8(2)9(10)7-11-5-3-4-6-11/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1 |

InChI Key |

YFGHMMMMWUCNNO-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)[C@H](CN1CCCC1)N |

Canonical SMILES |

CC(C)C(CN1CCCC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.